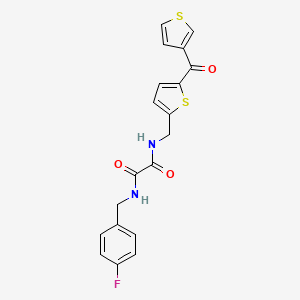

![molecular formula C10H11N3O2S2 B2795106 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 106307-38-4](/img/structure/B2795106.png)

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

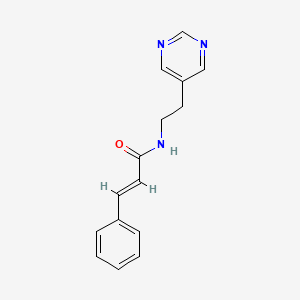

“5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C10H11N3O2S2 . It belongs to a series of 1,3,4-thiadiazol-2-amines with substituents containing SO2 group located at position 5 . These compounds are of interest due to their potential biological activities .

Synthesis Analysis

The synthesis of “this compound” involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing POCl3 . This process yields 1,3,4-thiadiazol-2-amines decorated at position 5 with substituents containing the SO2 functional group .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-thiadiazol-2-amine core with a benzylsulfonyl group attached at the 5-position . The IR spectrum shows peaks at 3340 cm-1 (NH2), 1630, 1606, 1514, 1493 cm-1 (C=N, C=C), and 1310, 1121 cm-1 (SO2) .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve its synthesis from aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids and thiosemicarbazide . The reaction conditions typically involve heating in the presence of acids .Physical And Chemical Properties Analysis

“this compound” is a white powder with a melting point of 254–256°C . Its molecular weight is 269.34 .科学的研究の応用

Synthesis and Characterization

- The compound has been synthesized and characterized using various techniques like elemental analyses, IR, NMR, and X-ray data. These studies contribute to understanding its structure and properties (Dani et al., 2013).

Biological Activities

- Antimicrobial and Antifungal Properties : It has shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting its potential in antimicrobial and antifungal applications (Sych et al., 2019).

- Antiproliferative Properties : Certain derivatives have shown DNA protective ability and exhibited cytotoxicity on cancer cell lines, suggesting their potential use in cancer therapy (Gür et al., 2020).

Spectroscopic and Theoretical Studies

- Studies involving fluorescence effects in related compounds have been conducted. These insights are crucial for understanding the photophysical properties of the compound (Matwijczuk et al., 2018).

Synthesis Methods

- Various methods for synthesizing this compound and its derivatives have been explored, including the use of ultrasound for efficiency improvement (Erdogan, 2018).

Other Applications

- The compound has been used in the synthesis of novel antitubercular agents, indicating its role in the development of new therapeutic agents (Sekhar et al., 2019).

- It has also been involved in the synthesis of compounds with anti-leishmanial activity, further expanding its potential in medicinal chemistry (Tahghighi et al., 2012).

作用機序

While the specific mechanism of action for “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects .

将来の方向性

The future directions for research on “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” and similar compounds likely involve further exploration of their biological activities and potential applications . This includes finding effective synthetic routes to new 1,3,4-thiadiazol-2-amine derivatives substituted at position 5 with groups that contain the SO2 moiety, as well as studying the biological activity of such compounds .

特性

IUPAC Name |

5-(benzylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c11-10-13-12-9(16-10)7-17(14,15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLUOELDNACNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2795025.png)

![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)

![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)

![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)

![3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795046.png)